An In-Depth Technical Guide to 6-Ethoxypyridazine-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Ethoxypyridazine-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxypyridazine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The pyridazine core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the chemical properties, a detailed proposed synthesis, reactivity, and potential applications of 6-ethoxypyridazine-3-carboxylic acid, positioning it as a valuable scaffold for the development of novel therapeutics.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a diverse array of therapeutic agents. Pyridazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antidepressant, anti-hypertensive, and anti-tumor properties. The carboxylic acid functionality at the 3-position provides a crucial handle for chemical modification, allowing for the synthesis of a wide variety of derivatives such as esters and amides, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The ethoxy group at the 6-position can enhance lipophilicity and influence the metabolic stability of the compound.
Physicochemical Properties
While specific experimental data for 6-ethoxypyridazine-3-carboxylic acid is not extensively reported in peer-reviewed literature, its properties can be inferred from available supplier data and comparison with closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | Calculated |
| Molecular Weight | 168.15 g/mol | Calculated |
| Appearance | White to light yellow crystalline powder[1] | Predicted[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[1] | Predicted[1] |
| Melting Point | Data not available | - |
| pKa | Data not available | - |
| Stability | Relatively stable at room temperature and pressure.[1] May react under conditions of high temperature, or in the presence of strong acids or bases.[1] | Predicted[1] |
Synthesis of 6-Ethoxypyridazine-3-carboxylic acid
A robust synthesis for 6-ethoxypyridazine-3-carboxylic acid can be proposed based on the well-documented synthesis of its methoxy analog, 6-methoxypyridazine-3-carboxylic acid.[2] The synthetic strategy involves a two-step process starting from 3-chloro-6-methylpyridazine.
Caption: Key reactions of 6-Ethoxypyridazine-3-carboxylic acid.
Esterification
Ester derivatives can be readily prepared via Fischer esterification or by using coupling agents.
Protocol: Fischer Esterification
-
Dissolve 6-ethoxypyridazine-3-carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude ester, which can be purified by column chromatography or recrystallization.
Amide Coupling
Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent to activate the carboxylic acid.
Protocol: Amide Coupling using HATU
-
Dissolve 6-ethoxypyridazine-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add the coupling agent, such as HATU (1.1 equivalents), to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the pyridazine ring protons.
-
Ethoxy group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.5 ppm (2H, -OCH₂-).
-
Pyridazine ring: Two doublets in the aromatic region (typically between 7.0 and 9.0 ppm), corresponding to the two protons on the pyridazine ring. The exact chemical shifts will be influenced by the electronic effects of the ethoxy and carboxylic acid groups.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Ethoxy group: Two signals around 15 ppm (-CH₃) and 65 ppm (-OCH₂-).
-
Pyridazine ring: Four signals in the aromatic region (typically between 120 and 160 ppm).
-
Carboxylic acid carbonyl: A signal in the downfield region, typically around 165-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O stretch (ether and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.
-
C=N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
The 6-ethoxypyridazine-3-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents due to the established biological activities of pyridazine derivatives.
-
Anti-inflammatory and Analgesic Agents: Many pyridazine-containing compounds have shown potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
-
Antimicrobial Agents: The pyridazine ring is present in several compounds with antibacterial and antifungal properties. Derivatives of 6-ethoxypyridazine-3-carboxylic acid could be explored for their efficacy against various pathogens.
-
Anticancer Agents: The pyridazine scaffold has been incorporated into numerous anticancer agents that act through various mechanisms, including kinase inhibition and apoptosis induction.
-
Cardiovascular and Antihypertensive Agents: Certain pyridazine derivatives have been developed as cardiovascular drugs, including antihypertensive agents.
The carboxylic acid group allows for the facile introduction of various substituents, enabling the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Conclusion
6-Ethoxypyridazine-3-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a two-step sequence from commercially available starting materials. The presence of a reactive carboxylic acid handle allows for straightforward chemical modification to generate diverse libraries of ester and amide derivatives. The inherent biological potential of the pyridazine core suggests that derivatives of 6-ethoxypyridazine-3-carboxylic acid are promising candidates for the development of novel therapeutics in a range of disease areas. Further investigation into the synthesis of a wider range of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.
References
- Elkotamy, M. S., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine-grafted coumarins as selective carbonic anhydrase inhibitors and tubulin polymerization inhibitors with potent anticancer activity. International Journal of Biological Macromolecules.
- Bashir, M. K., et al. (2024). IN SILICO STUDY OF NSAIDs CONJUGATED WITH COUMARINS AS NEW ANTI-INFLAMMATORY COMPOUNDS.
-
MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
-
Alchemist-chem. (n.d.). 6-Ethoxypyridine-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
(Note: A representative structure is shown for illustrative purposes.)